molecular formula C17H15F3N2O2S B4725778 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4725778
M. Wt: 368.4 g/mol
InChI Key: GOWVPVCOCGBHLJ-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole ring, a trifluoromethyl group, and a thiourea moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-10(11-5-6-14-15(7-11)24-9-23-14)21-16(25)22-13-4-2-3-12(8-13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWVPVCOCGBHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of the Ethyl Group: The benzodioxole intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.

    Formation of the Trifluoromethylphenyl Intermediate: The trifluoromethyl group is introduced through the reaction of a suitable precursor, such as trifluoromethylbenzene, with a halogenating agent.

    Coupling Reaction: The benzodioxole and trifluoromethylphenyl intermediates are coupled using a thiourea derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but differs in the presence of a propanol group instead of the thiourea moiety.

    1-(1,3-Benzodioxol-5-yl)-2-butanone: Contains a butanone group instead of the trifluoromethylphenyl group.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Features a propanoic acid group, highlighting the diversity of functional groups that can be attached to the benzodioxole ring.

Uniqueness

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the combination of the benzodioxole ring, trifluoromethyl group, and thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
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1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

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